molecular formula C10H11ClF3N3 B11852481 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine

Cat. No.: B11852481
M. Wt: 265.66 g/mol
InChI Key: QOWLIGKUNRGAAU-UHFFFAOYSA-N
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Description

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C10H11ClF3N3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a piperidinyl group at the 6th position, and a trifluoromethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The piperidinyl group can contribute to the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (chloro, piperidinyl, and trifluoromethyl) on the pyrimidine ring. This combination of functional groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11ClF3N3

Molecular Weight

265.66 g/mol

IUPAC Name

4-chloro-6-piperidin-1-yl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H11ClF3N3/c11-7-6-8(17-4-2-1-3-5-17)16-9(15-7)10(12,13)14/h6H,1-5H2

InChI Key

QOWLIGKUNRGAAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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